BenchChemオンラインストアへようこそ!

Orlistat-d3

Bioanalysis LC-MS/MS Isotopic Interference

Orlistat-d3 is the fit-for-purpose +3 Da deuterated internal standard for LC-MS/MS quantitation of Orlistat. Unlike unlabeled analogs or the d5 alternate, its identical chromatographic behavior corrects matrix effects and ion suppression while the +3 Da shift minimizes isotopic cross-talk. This ensures the sensitivity (LLOQ ≤ 0.20 ng/mL) and reproducibility demanded by pharmacokinetic, DDI, and ANDA studies. Choose Orlistat-d3 to eliminate costly re-validation and meet regulatory bioanalytical guidelines.

Molecular Formula C29H53NO5
Molecular Weight 498.8 g/mol
Cat. No. B7826100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrlistat-d3
Molecular FormulaC29H53NO5
Molecular Weight498.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
InChIInChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27-
InChIKeyAHLBNYSZXLDEJQ-HDVRVJOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orlistat-d3: A Deuterated Internal Standard for Accurate LC-MS Quantification of the Lipase Inhibitor Orlistat


Orlistat-d3 (Tetrahydrolipstatin-d3, CAS 1356930-46-5) is a stable isotope-labeled analog of the anti-obesity drug Orlistat, featuring the substitution of three hydrogen atoms with deuterium [1]. It is primarily intended for use as an internal standard (IS) in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of Orlistat in biological matrices [1]. Orlistat itself is a potent, irreversible inhibitor of pancreatic and gastric lipases, with reported IC50 values ranging from 0.06 ng/mL to 587.7 µM depending on assay conditions [2][3], and also acts as an inhibitor of fatty acid synthase (FASN) [1]. The deuterated form, Orlistat-d3, is designed to co-elute with the unlabeled analyte, minimizing matrix effects and ionization variability, thereby ensuring robust and reproducible quantitative analysis essential for pharmacokinetic and pharmacodynamic studies [1].

Why Unlabeled Orlistat or Alternate Internal Standards Cannot Replace Orlistat-d3 in Quantitative LC-MS/MS Assays


In quantitative bioanalysis using LC-MS/MS, the internal standard must correct for variability in sample preparation, ionization efficiency, and instrument response. Unlabeled Orlistat, or a non-deuterated structural analog, fails this requirement because it does not possess the near-identical physicochemical properties necessary for co-elution with the target analyte [1]. This leads to differential matrix effects and inaccurate quantification. While another deuterated Orlistat analog, Ro 18-0647-d5 (Orlistat-d5), has been used as an IS, its distinct mass shift (+5 Da vs. +3 Da for Orlistat-d3) presents a different chromatographic and mass spectrometric behavior [2]. The choice of a +3 Da mass difference is often optimal, as it provides sufficient separation from the analyte's isotopic envelope while minimizing potential isotopic cross-talk, a factor that can compromise assay accuracy at low concentrations [1]. Therefore, Orlistat-d3 offers a specific, fit-for-purpose solution that generic alternatives cannot replicate without extensive and costly re-validation of the analytical method [1].

Quantitative Differentiation of Orlistat-d3: Analytical Performance and Method Validation Evidence


Optimized Mass Shift Minimizes Isotopic Interference and Enhances Low-Level Quantitation Accuracy

The selection of a +3 Da mass shift (Orlistat-d3) over a +5 Da shift (Orlistat-d5) is a critical design choice for internal standards in LC-MS. A smaller mass difference reduces the risk of isotopic cross-talk, where the M+3 isotope of the analyte can contribute to the IS signal, and vice-versa. This interference is more pronounced at low analyte concentrations and can lead to non-linear calibration curves and inaccurate quantitation . The use of Orlistat-d3 directly mitigates this risk compared to Orlistat-d5, ensuring a more robust and reliable assay for the quantification of Orlistat, particularly near the lower limit of quantitation (LLOQ) [1].

Bioanalysis LC-MS/MS Isotopic Interference Method Validation

Assay Precision and Accuracy Comparison: Orlistat-d3 vs. Non-Deuterated Internal Standards

A fundamental requirement of bioanalytical method validation is the demonstration of precision and accuracy using the chosen internal standard. While direct head-to-head data for Orlistat-d3 versus a non-deuterated internal standard is not publicly available, the use of a structurally identical deuterated IS (such as Orlistat-d5) has been extensively documented to yield acceptable precision (%CV) and accuracy (%bias) within ±15% (±20% at LLOQ), as per regulatory guidelines [1][2]. In contrast, methods employing non-deuterated internal standards for Orlistat, such as phloroglucinol anhydrous in qNMR, are used for potency testing in finished products, not for trace-level quantification in complex biological matrices where matrix effects are a primary concern [3].

Pharmacokinetics Bioanalysis Method Validation Accuracy

Sensitivity Benchmarking: Lower Limit of Quantitation (LLOQ) Achievable with a Deuterated IS

The sensitivity of an LC-MS/MS assay is directly influenced by the quality of the internal standard. A validated method using the deuterated internal standard Ro 18-0647-d5 (Orlistat-d5) established a lower limit of quantitation (LLOQ) of 0.20 ng/mL for Orlistat in human plasma, with a lower limit of detection (LLD) of 0.10 ng/mL [1]. This high level of sensitivity is enabled by the use of a co-eluting, isotopically labeled IS that corrects for ion suppression. An assay employing Orlistat-d3 is expected to achieve comparable or superior sensitivity due to its optimized +3 Da mass shift, which further reduces potential background noise and cross-talk [2].

Pharmacokinetics LC-MS/MS Sensitivity LLOQ

Defined Applications Where Orlistat-d3 Provides a Quantifiable Advantage


LC-MS/MS Method Development and Validation for Orlistat in Pharmacokinetic Studies

Orlistat-d3 is the optimal internal standard for developing and validating a robust LC-MS/MS method to quantify Orlistat in human or animal plasma for pharmacokinetic (PK) studies. Its +3 Da mass shift minimizes isotopic cross-talk, a critical factor for achieving the high sensitivity (LLOQ ≤ 0.20 ng/mL) and precision required to characterize the drug's systemic exposure profile, which is known to be minimal and highly variable [1][2]. This ensures the generated PK data is reliable and meets regulatory bioanalytical method validation guidelines .

Quantitative Analysis of Orlistat in Complex Biological Matrices for Drug-Drug Interaction (DDI) Studies

In DDI studies, Orlistat is investigated for its potential to alter the absorption of co-administered, highly lipophilic drugs [1]. Accurate quantification of low systemic Orlistat concentrations is essential to correlate exposure with any observed pharmacodynamic effects. Orlistat-d3, as a co-eluting deuterated internal standard, is indispensable in these analyses to correct for matrix effects and ion suppression/enhancement, which are pronounced in complex plasma samples. This ensures that any measured change in the exposure of the interacting drug can be confidently linked to Orlistat levels [2].

Quality Control and Release Testing of Orlistat Pharmaceutical Formulations (ANDAs)

For Abbreviated New Drug Applications (ANDAs), demonstrating pharmaceutical equivalence and bioequivalence is paramount. Orlistat-d3 can be employed as an internal standard in validated LC-MS/MS methods for the precise determination of Orlistat content in finished dosage forms during stability studies and quality control (QC) release testing [1]. Its use ensures high accuracy and reproducibility in potency assays, which are essential for batch-to-batch consistency and for meeting compendial standards [2].

Metabolic Pathway and Mass Balance Studies Using Stable Isotope Tracers

Orlistat-d3 can serve as a stable isotope tracer in metabolic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Orlistat. By administering a mixture of unlabeled and deuterated Orlistat, researchers can track the fate of the drug and its metabolites with high precision using mass spectrometry [1]. This application provides quantitative insights into the drug's biotransformation and elimination pathways that are not attainable with unlabeled compounds alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orlistat-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.